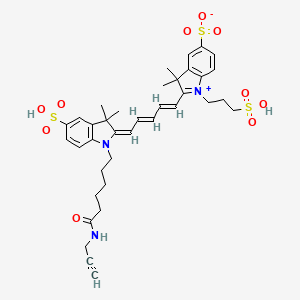
Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)” is a complex compound with the molecular formula C17H28CoO7P . It is also known by the synonym "[CpCo (dimethyl fumarate) [P (OEt) 3]]" . The compound appears as a light yellow to brown powder or crystal .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s noted that it has been used as a catalyst for [2+2+2] cycloaddition reactions .Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored under inert gas due to its sensitivity to air and moisture . The cobalt content of the compound ranges from 12.8 to 14.3% .Applications De Recherche Scientifique
Organometallic Compound
Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Catalyst in [2+2+2] Cycloaddition Reactions
This compound has been used as a catalyst in [2+2+2] cycloaddition reactions . This type of reaction is a powerful tool in organic chemistry for the synthesis of six-membered rings, which are common structural units in many natural products and pharmaceuticals .
Synthesis of Highly Substituted Cyclopentadienes
The structural modification of cyclopentadienyl ligands on metallocenes improves catalytic efficiency and selectivity . Therefore, this compound could potentially be used in the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes .
Battery & Energy Storage Technology
Given that organometallic compounds are used in battery and energy storage technology , it’s plausible that this compound could also find applications in this field.
LED Manufacturing
Organometallic compounds are also used in LED manufacturing . Therefore, Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) could potentially be used in the production of LEDs.
Pharmaceuticals
Organometallic compounds have applications in the pharmaceutical industry . This compound could potentially be used in the synthesis of pharmaceuticals, although specific applications would depend on further research.
Safety and Hazards
“Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)” is suspected of causing cancer (H351) according to safety data . Precautions include avoiding handling until all safety measures have been read and understood (P202), obtaining special instructions before use (P201), and wearing protective gloves/clothing/eye protection/face protection (P280). If exposed or concerned, medical advice should be sought (P308 + P313). The compound should be stored locked up (P405) and disposed of at an approved waste disposal plant (P501) .
Propriétés
IUPAC Name |
cobalt;cyclopenta-1,3-diene;dimethyl (E)-but-2-enedioate;triethyl phosphite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C6H15O3P.C5H5.Co/c1-9-5(7)3-4-6(8)10-2;1-4-7-10(8-5-2)9-6-3;1-2-4-5-3-1;/h3-4H,1-2H3;4-6H2,1-3H3;1-5H;/q;;-1;/b4-3+;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYIFSIDJPRYDZ-FHJHGPAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC.COC(=O)C=CC(=O)OC.[CH-]1C=CC=C1.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(OCC)OCC.COC(=O)/C=C/C(=O)OC.[CH-]1C=CC=C1.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28CoO7P- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cobalt;cyclopenta-1,3-diene;dimethyl (E)-but-2-enedioate;triethyl phosphite | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
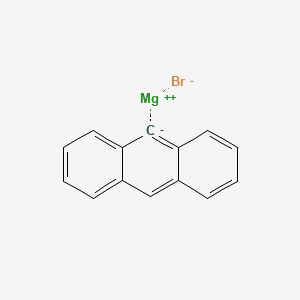
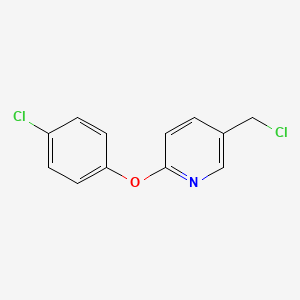
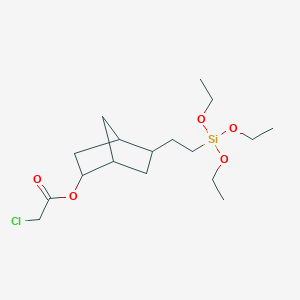
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
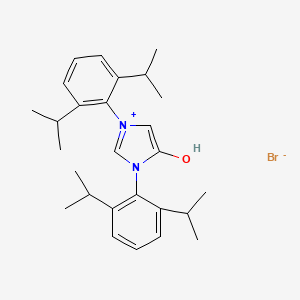
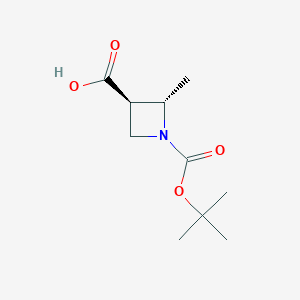
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)
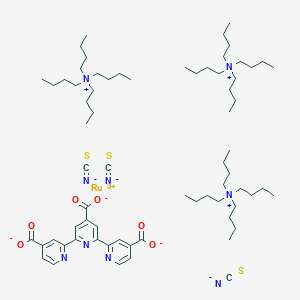

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
